molecular formula C24H23ClN4 B11208542 7-(3-chlorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(3-chlorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11208542
M. Wt: 402.9 g/mol
InChI Key: AZBZRLJYOGHWGK-UHFFFAOYSA-N
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Description

1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorophenyl and a phenyl group

Preparation Methods

The synthesis of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine ring system.

    Substitution Reactions: The chlorophenyl and phenyl groups are introduced through substitution reactions, often using halogenated precursors and palladium-catalyzed cross-coupling reactions.

    Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which is achieved through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogenated compounds and strong nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C24H23ClN4

Molecular Weight

402.9 g/mol

IUPAC Name

7-(3-chlorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C24H23ClN4/c1-17-7-6-12-28(14-17)23-22-21(18-8-3-2-4-9-18)15-29(24(22)27-16-26-23)20-11-5-10-19(25)13-20/h2-5,8-11,13,15-17H,6-7,12,14H2,1H3

InChI Key

AZBZRLJYOGHWGK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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